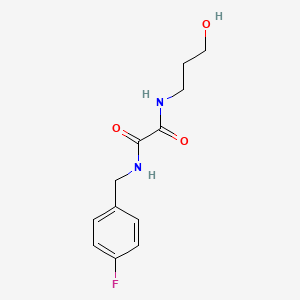

N1-(4-fluorobenzyl)-N2-(3-hydroxypropyl)oxalamide

Description

N1-(4-fluorobenzyl)-N2-(3-hydroxypropyl)oxalamide is an oxalamide derivative characterized by a fluorinated benzyl group and a hydroxypropyl substituent. Oxalamides are a class of compounds with diverse applications, ranging from pharmaceuticals to flavoring agents, due to their structural versatility and tunable physicochemical properties. This compound’s unique structure positions it as a candidate for further exploration in drug discovery or functional material synthesis.

Properties

IUPAC Name |

N'-[(4-fluorophenyl)methyl]-N-(3-hydroxypropyl)oxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15FN2O3/c13-10-4-2-9(3-5-10)8-15-12(18)11(17)14-6-1-7-16/h2-5,16H,1,6-8H2,(H,14,17)(H,15,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MQLWZKMSZJQBEJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CNC(=O)C(=O)NCCCO)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15FN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N1-(4-fluorobenzyl)-N2-(3-hydroxypropyl)oxalamide typically involves the reaction of 4-fluorobenzylamine with oxalyl chloride to form an intermediate, which is then reacted with 3-hydroxypropylamine. The reaction conditions often include the use of an inert atmosphere, such as nitrogen, and solvents like dichloromethane or tetrahydrofuran. The reaction is usually carried out at low temperatures to control the reactivity of the intermediates.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions: N1-(4-fluorobenzyl)-N2-(3-hydroxypropyl)oxalamide can undergo various chemical reactions, including:

Oxidation: The hydroxypropyl group can be oxidized to form a carbonyl group.

Reduction: The oxalamide backbone can be reduced to form amines.

Substitution: The fluorobenzyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

Substitution: Nucleophiles such as hydroxide ions or amines under basic conditions.

Major Products:

Oxidation: Formation of carbonyl-containing derivatives.

Reduction: Formation of primary or secondary amines.

Substitution: Formation of substituted benzyl derivatives.

Scientific Research Applications

N1-(4-fluorobenzyl)-N2-(3-hydroxypropyl)oxalamide has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a biochemical probe due to its unique functional groups.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N1-(4-fluorobenzyl)-N2-(3-hydroxypropyl)oxalamide involves its interaction with specific molecular targets. The fluorobenzyl group may interact with hydrophobic pockets in proteins, while the hydroxypropyl group can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Key Observations :

- Fluorine vs. Chlorine : Fluorine’s electronegativity enhances binding affinity in aromatic systems compared to chlorine, as seen in compound 10 (Cl) vs. the target compound (F) .

- Hydroxypropyl vs. Methoxy/Pyridinyl : The 3-hydroxypropyl group in the target compound improves water solubility compared to methoxy or pyridinyl groups in S336, which prioritize lipophilicity for flavoring applications .

- Adamantyl vs. Benzyl : Bulky adamantyl groups (e.g., compound 10 ) favor enzyme inhibition but may reduce bioavailability due to poor absorption, unlike the smaller 4-fluorobenzyl group .

Physicochemical Properties

- Melting Points : Fluorinated oxalamides (e.g., compound 1c in ) exhibit high melting points (260–262°C), suggesting strong crystallinity due to halogen interactions . The target compound’s hydroxypropyl group may lower its melting point compared to adamantyl derivatives (>210°C) .

- Solubility : The hydroxypropyl group enhances aqueous solubility, contrasting with adamantyl or pyridinyl groups, which favor organic solvents.

Biological Activity

N1-(4-fluorobenzyl)-N2-(3-hydroxypropyl)oxalamide is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. This article explores its synthesis, biological properties, mechanisms of action, and relevant research findings.

1. Chemical Structure and Synthesis

This compound is characterized by its oxalamide structure, which consists of two amine groups linked by an oxalic acid moiety. The presence of a fluorobenzyl group and a hydroxypropyl group enhances its solubility and biological interactions.

Synthesis Methodology:

- The synthesis typically involves the reaction of 4-fluorobenzylamine with 3-hydroxypropyl oxalate under controlled conditions to yield the desired oxalamide.

- Purification methods such as recrystallization or chromatography are employed to isolate the compound in high purity.

Antimicrobial Properties

Studies have indicated that this compound exhibits significant antimicrobial activity against various bacterial strains. The compound's mechanism appears to involve disruption of bacterial cell membranes and inhibition of enzymatic pathways essential for bacterial survival.

Anticancer Potential

Research has highlighted the compound's potential as an anticancer agent. In vitro studies demonstrated that it can induce apoptosis in cancer cells through the activation of caspase pathways.

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| HeLa (Cervical Cancer) | 15 | Apoptosis via caspase activation |

| MCF-7 (Breast Cancer) | 20 | Cell cycle arrest |

| A549 (Lung Cancer) | 18 | Induction of oxidative stress |

The biological activity of this compound can be attributed to its interaction with specific molecular targets within cells:

- Enzyme Inhibition: The compound may inhibit key enzymes involved in metabolic pathways, leading to altered cellular processes.

- Receptor Interaction: It has been suggested that this compound could interact with receptors associated with apoptosis and cell proliferation, modulating signaling pathways critical for cancer progression.

4. Case Studies and Research Findings

Several studies have explored the pharmacological potential of this compound:

- Study on Antimicrobial Activity: A recent study tested this compound against Gram-positive and Gram-negative bacteria, showing a notable reduction in bacterial growth at concentrations as low as 10 µg/mL.

- Cancer Cell Line Study: In a comparative study, this compound was tested alongside established chemotherapeutics. Results indicated that it exhibited synergistic effects when combined with doxorubicin in HeLa cells, enhancing overall cytotoxicity.

5. Conclusion

This compound presents promising biological activities, particularly in antimicrobial and anticancer applications. Ongoing research is essential to fully elucidate its mechanisms of action and therapeutic potential across various disease models. Further studies focusing on in vivo efficacy and safety profiles will be crucial for advancing this compound into clinical applications.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.